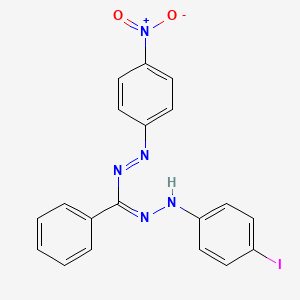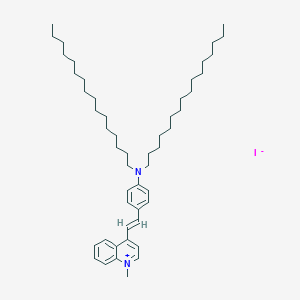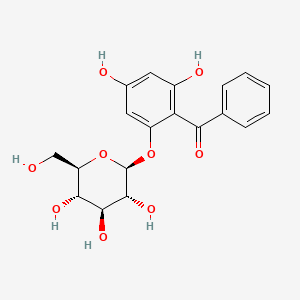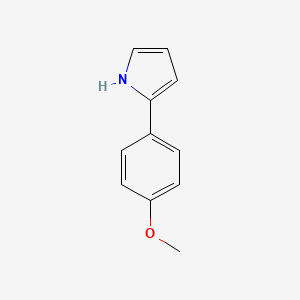
5-(4-Diethylaminophenyl)-2,4-pentadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Diethylaminophenyl)-2,4-pentadienal, commonly known as DEAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, material science, and biochemistry. DEAP is a yellow-colored liquid with a characteristic odor, and it belongs to the family of compounds known as α, β-unsaturated carbonyls.
Aplicaciones Científicas De Investigación
Metabolic Products from Microorganisms
5-(4-Diethylaminophenyl)-2,4-pentadienal and its related compounds have been studied for their presence as metabolic products in microorganisms. For instance, phenylpentadienamides, structurally similar to 5-(4-Diethylaminophenyl)-2,4-pentadienal, have been isolated from the culture filtrate of Streptomyces sp. These compounds exist in various configurations and have been characterized using techniques like electrospray and tandem MS, and HPLC/MS (Potterat et al., 1994).
Synthesis and Characterization for Anticancer Activity
Schiff bases similar to 5-(4-Diethylaminophenyl)-2,4-pentadienal have been synthesized and characterized for their potential anticancer activity. These compounds were evaluated against cancer cell lines and demonstrated significant cytotoxicity, indicating potential applications in cancer treatment (Uddin et al., 2020).
Chemical Synthesis and Transformations
The chemical synthesis and various transformations of 5-(4-Diethylaminophenyl)-2,4-pentadienal and its derivatives have been extensively studied. This includes the preparation of conjugated dienals and the study of their reactions with different agents, which could be critical for developing new synthetic methods and materials (Yahata et al., 1990).
Solvatochromic Properties
Research into the solvatochromic behavior of compounds similar to 5-(4-Diethylaminophenyl)-2,4-pentadienal has been conducted. Such studies investigate how these compounds interact with solvents and how their absorption spectra change, which is important for understanding their behavior in various environments and potential applications in sensing technologies (Marcotte & Féry-Forgues, 2000).
Photophysical Properties
Research has also focused on the synthesis and photophysical properties of certain azo dyes and their complexes, which are structurally related to 5-(4-Diethylaminophenyl)-2,4-pentadienal. These studies are significant for the development of new materials with specific optical properties, which could have applications in various fields including electronics and photonics (Panunzi et al., 2017).
Propiedades
Número CAS |
187030-52-0 |
|---|---|
Nombre del producto |
5-(4-Diethylaminophenyl)-2,4-pentadienal |
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate](/img/structure/B1147710.png)

![N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1147713.png)




